molecular formula C12H17ClN2O2 B3081311 1-(2-Methoxy-phenyl)-3-methyl-piperazin-2-one hydrochloride CAS No. 1100706-64-6

1-(2-Methoxy-phenyl)-3-methyl-piperazin-2-one hydrochloride

Cat. No. B3081311
CAS RN: 1100706-64-6
M. Wt: 256.73 g/mol
InChI Key: VEGIOFXJOXJFEL-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-piperazine hydrochloride is an analytical reference standard categorized as a piperazine . It is used as a reference material for forensic laboratories and in chemical synthesis studies .


Synthesis Analysis

The synthesis of 1-(2-Methoxyphenyl)-piperazine hydrochloride involves several methods. One common method is the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . A recent development in the synthesis of piperazine derivatives includes the cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular formula of 1-(2-Methoxyphenyl)-piperazine hydrochloride is C11H16N2O • HCl . The structure of this compound has been confirmed by various analytical techniques .


Physical And Chemical Properties Analysis

1-(2-Methoxyphenyl)-piperazine hydrochloride is a white powder . Its melting point is between 217-219 °C . The compound is hygroscopic, meaning it absorbs moisture from the air .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research into 1-(2-Methoxy-phenyl)-3-methyl-piperazin-2-one hydrochloride and similar compounds primarily focuses on chemical synthesis, structural analysis, and potential pharmacological applications. For instance, Wang Xiao-shan (2011) explored the synthesis of a related compound, 3-(4-Hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride, involving steps like acetylation, reaction with piperazine, and deacetylation, achieving a yield of over 56.9%. The compound's structure was confirmed using IR, 1HNMR, and MS techniques (Wang Xiao-shan, 2011).

Pharmacological Evaluation

Further research delves into the pharmacological properties of derivatives of piperazine compounds. Kumar et al. (2017) synthesized a series of novel piperazine derivatives, evaluating their antidepressant and antianxiety activities through Porsolt’s behavioral despair test and the plus maze method on albino mice. Some compounds showed significant reductions in immobility times, indicating potential antidepressant and antianxiety effects (J. Kumar et al., 2017).

Bioactivity and Potential Therapeutic Applications

Gul et al. (2019) synthesized new Mannich bases with piperazines, assessing their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. The study identified compounds with significant bioactivity, suggesting potential therapeutic applications in cancer treatment and enzyme inhibition (H. Gul et al., 2019).

Spectroscopic and Conformational Analysis

Prabavathi et al. (2015) conducted a spectroscopic investigation of 1-(2-Methoxyphenyl) Piperazine, employing techniques like FT-IR, FT-Raman, NMR, and UV-Vis to analyze the compound's vibrational and electronic properties. The study provided insights into the compound's structure and reactivity, contributing to a deeper understanding of its chemical behavior (N. Prabavathi et al., 2015).

Safety and Hazards

This compound may cause eye, skin, and respiratory tract irritation . It is recommended to use proper personal protective equipment when handling this compound and to avoid generating dusty conditions .

properties

IUPAC Name

1-(2-methoxyphenyl)-3-methylpiperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-9-12(15)14(8-7-13-9)10-5-3-4-6-11(10)16-2;/h3-6,9,13H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGIOFXJOXJFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1)C2=CC=CC=C2OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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